curcumin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

curcumin, commonly known as this compound, is a natural lipophilic polyphenol found in the rhizome of the Curcuma longa plant. It is widely recognized for its vibrant yellow color and is used as a natural food coloring agent. This compound has been extensively studied for its significant pharmacological effects, including anti-inflammatory, antioxidative, antinociceptive, antiparasitic, and antimalarial properties .

Méthodes De Préparation

Curcumin can be extracted from turmeric using various methods such as Soxhlet extraction, ultrasound extraction, pressurized fluid extraction, microwave extraction, and enzyme-assisted extraction . In the laboratory, this compound can be synthesized through the condensation of vanillin and acetylacetone under basic conditions . Industrial production methods often involve the extraction of this compound from turmeric using solvents like ethanol or acetone, followed by purification processes such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Curcumin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include this compound derivatives with modified functional groups, which can enhance its biological activity . This compound also forms metal complexes with various metal ions, which can improve its solubility and stability .

Applications De Recherche Scientifique

Pharmacological Properties

Curcumin exhibits a wide range of pharmacological activities:

- Anti-inflammatory : this compound reduces inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, making it useful in managing conditions like arthritis and metabolic syndrome .

- Antioxidant : It scavenges free radicals and enhances antioxidant enzyme activity, which helps mitigate oxidative stress-related diseases .

- Anticancer : this compound induces apoptosis in cancer cells and inhibits tumor growth through various mechanisms, including modulation of cell signaling pathways .

- Neuroprotective : Research indicates that this compound may protect against neurodegenerative diseases like Alzheimer's by reducing amyloid plaques and tau protein accumulation .

Cancer Treatment

This compound's anticancer properties have been extensively studied:

- Colon Cancer : In a clinical trial involving patients with oral leukoplakia, those receiving this compound showed significant clinical responses compared to placebo .

- Breast Cancer : this compound inhibits the invasion and metastasis of triple-negative breast cancer through the Hedgehog/Gli1 signaling pathway .

| Study Focus | Dosage | Results |

|---|---|---|

| Oral this compound in colon cancer | 3,600 mg/day for 6 months | Significant reduction in leukoplakia responses compared to placebo |

| Anticancer effects on breast cancer | Varied dosages | Inhibition of metastasis via specific signaling pathways |

Anti-inflammatory Applications

This compound has shown promise in treating inflammatory conditions:

- Arthritis : A study demonstrated that this compound supplementation led to improvements in WOMAC scores comparable to ibuprofen, with fewer gastrointestinal side effects .

- Mastitis : Topical this compound was effective in managing lactational mastitis, highlighting its antimicrobial properties .

| Condition | Dosage | Outcomes |

|---|---|---|

| Osteoarthritis | 1,500 mg/day for 4 weeks | Non-inferior pain relief compared to NSAIDs |

| Lactational mastitis | Topical application | Reduced inflammation and infection |

Metabolic Disorders

This compound's role in metabolic syndrome management is notable:

- It has been shown to lower serum concentrations of pro-inflammatory cytokines and improve lipid profiles in subjects with metabolic syndrome .

| Parameter | Baseline Level | Post-treatment Level |

|---|---|---|

| TNF-α | High | Significantly reduced |

| IL-6 | High | No significant change |

Neurodegenerative Diseases

Recent studies suggest that this compound may enhance cognitive function and mood:

- A UCLA study reported a 28% improvement in memory among participants taking this compound over 18 months .

Bioavailability Challenges

Despite its therapeutic potential, this compound faces significant bioavailability issues due to:

- Poor absorption

- Rapid metabolism

- Short half-life

Innovative formulations like Theracurmin , which utilizes colloidal nanoparticles for enhanced absorption, have demonstrated significantly improved bioavailability compared to standard this compound preparations .

Mécanisme D'action

Curcumin exerts its effects through multiple molecular targets and pathways. It interacts with various proteins, enzymes, and transcription factors, modulating cellular signaling pathways associated with inflammation, oxidative stress, and apoptosis . This compound inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and activates antioxidant response elements, enhancing the expression of antioxidant enzymes . It also induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .

Comparaison Avec Des Composés Similaires

Curcumin is unique among similar compounds due to its diverse pharmacological activities and its ability to interact with multiple molecular targets. Similar compounds include other curcuminoids such as demethoxythis compound and bisdemethoxythis compound, which also exhibit anti-inflammatory and antioxidative properties . this compound is the most extensively studied and has the highest biological activity among the curcuminoids .

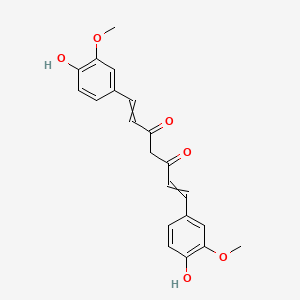

Propriétés

Formule moléculaire |

C21H20O6 |

|---|---|

Poids moléculaire |

368.4 g/mol |

Nom IUPAC |

1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3 |

Clé InChI |

VFLDPWHFBUODDF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

SMILES canonique |

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.